molecular formula C9H9NO3 B12942326 3-(2-Amino-2-oxoethyl)benzoic acid

3-(2-Amino-2-oxoethyl)benzoic acid

Cat. No.: B12942326
M. Wt: 179.17 g/mol
InChI Key: QOZJLOPRGCBMKQ-UHFFFAOYSA-N
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Description

3-(2-Amino-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-amino-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-2-oxoethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with glycine derivatives under specific conditions. For instance, the N-alkylation of 2-aminobenzoic acid with methyl α-azido glycinate can yield the desired product . The reaction typically requires a base such as sodium azide and is carried out under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-oxoethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

3-(2-Amino-2-oxoethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-amino-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-2-oxoethyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-(2-amino-2-oxoethyl)benzoic acid

InChI

InChI=1S/C9H9NO3/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)

InChI Key

QOZJLOPRGCBMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)N

Origin of Product

United States

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